Technical Whitepaper: Methyl 2-(2-hydroxyphenyl)acetate
Technical Whitepaper: Methyl 2-(2-hydroxyphenyl)acetate
Chemo-structural Dynamics and Synthetic Utility[1][2]
Executive Summary & Chemical Identity[2][3]
Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3) is a bifunctional aromatic building block characterized by a delicate chemo-structural equilibrium.[1] While nominally an ester, its utility and handling are defined by the "Ortho-Effect"—the proximity of the phenolic hydroxyl group to the acetate side chain.[2][1]
This proximity facilitates a spontaneous, entropically favorable intramolecular cyclization to form 2-benzofuranone (coumaran-2-one) .[1] Consequently, this compound serves not merely as a static intermediate but as a dynamic precursor for benzofuran scaffolds in pharmaceutical and agrochemical synthesis (specifically strobilurin fungicides).[1]
Key Chemical Identifiers:
-
Synonyms: (2-Hydroxy-phenyl)-acetic acid methyl ester; o-Hydroxyphenylacetic acid methyl ester[1][3][5]
-
Molecular Formula: C
Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> O [2][1][3][6][8]
Physicochemical Profile
The physical properties of this compound are frequently debated in literature due to the presence of the lactone impurity (2-benzofuranone) or the hydrolyzed acid.[1] The values below represent the high-purity ester form.
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline powder | Often appears as a waxy solid or oil if lactonization has initiated.[1] |
| Melting Point | 70 – 72 °C | Critical Note:[1][3][9] Higher values (122–124°C) often cited in databases likely refer to the free acid (2-hydroxyphenylacetic acid) formed via hydrolysis [1].[1] |
| Boiling Point | 115 – 120 °C (at 0.3 Torr) | High vacuum required to prevent thermal cyclization.[1] |
| Density | ~1.18 g/cm³ | Predicted value.[1][3] |
| Solubility | Soluble in MeOH, DCM, EtOAc | Poor solubility in water; hydrolyzes slowly in aqueous media.[1] |
| pKa (Phenol) | ~9.55 | Weakly acidic; allows for selective O-alkylation.[1] |
The Lactonization Equilibrium (Mechanistic Insight)
The most critical aspect of working with Methyl 2-(2-hydroxyphenyl)acetate is its propensity to cyclize.[1] Unlike its para or meta isomers, the ortho isomer exists in a thermodynamic tug-of-war between the open-chain ester and the closed-ring lactone.
Mechanism: Under acidic or basic catalysis (or simply high heat), the phenolic oxygen acts as a nucleophile, attacking the ester carbonyl.[1] Methanol is expelled as the leaving group, yielding 2-benzofuranone.[1]
Figure 1: The thermodynamic equilibrium between the ester and lactone forms.[1] Control of this pathway is dictated by solvent choice (excess methanol favors the ester).[1]
Synthetic Routes & Process Chemistry
Two primary methods exist for accessing this compound.[2][1][10][4][5][7] The choice depends on the starting material availability and the tolerance for acidic conditions.[1]
Method A: Acid-Catalyzed Esterification (Fischer Speier)
This is the standard laboratory synthesis, but it requires strict control of the methanol concentration to prevent the reverse reaction (lactonization).[1]
Reagents: 2-Hydroxyphenylacetic acid, Methanol (anhydrous), Acetyl Chloride (as HCl generator).[1][9]
Protocol:
-
Catalyst Generation: In a fume hood, slowly add Acetyl Chloride (25 mL) to anhydrous Methanol (250 mL) at 0°C. Caution: Exothermic reaction generating HCl gas.
-
Addition: Add 2-Hydroxyphenylacetic acid (50 g, 0.33 mol) to the methanolic HCl solution.
-
Reaction: Stir at room temperature (20–25°C) for 3–5 hours. Do not reflux, as higher temperatures promote lactonization.[1]
-
Workup:
-
Purification: Recrystallize from Ether/Petroleum Ether to yield white crystals (Yield ~90-92%).
Method B: Methanolysis of 2-Benzofuranone
This method uses the lactone as the starting material, driving the equilibrium toward the ester using a vast excess of methanol.[1]
Protocol:
-
Dissolve 2-benzofuranone in a 20-fold molar excess of Methanol.
-
Add catalytic conc.[1] H
SO (1 mol%).[1] -
Stir at room temperature for 12 hours.
-
Neutralize with solid NaHCO
before concentrating to prevent reversion to the lactone during solvent removal.[1]
Applications in Drug Discovery & Agrochemicals
Methyl 2-(2-hydroxyphenyl)acetate is a "pivot point" intermediate.[1] It allows researchers to access complex heterocycles or stabilize the phenylacetic acid moiety for further derivatization.[1]
1. Strobilurin Fungicide Synthesis
The compound is a direct precursor to Kresoxim-methyl and related strobilurins.[1] The synthetic flow involves O-alkylation of the phenol followed by formylation of the benzylic position.[1]
2. Benzofuran Scaffolds
In medicinal chemistry, the compound is used to synthesize substituted benzofurans (anti-proliferative agents) via the "interrupted" cyclization pathway where the phenol is first alkylated with an electrophile (e.g., propargyl bromide) before ring closure.[1]
Figure 2: General synthetic workflow for converting the ester into bioactive scaffolds. Blocking the phenol via alkylation is the critical first step to stabilize the ester.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2 (Irritant).[1][10] Phenolic compounds can cause chemical burns if left untreated.[1]
Storage Protocol (Self-Validating):
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Atmosphere: Store under Nitrogen or Argon.[1][3] Oxidation of the phenol can lead to quinone formation (browning).[1]
-
Container: Tightly sealed glass.[1] Avoid metal containers due to potential phenolic corrosion.[1]
-
Validation: Check melting point before use. If MP drops below 65°C or material becomes oily, significant lactonization has occurred.[1] Repurify via Method B (Methanolysis).[1]
References
-
PrepChem. (n.d.).[1] Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]
-
PubChem. (2025).[1][4] Methyl 2-(2-hydroxyphenyl)acetate (CID 89719).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Google Patents. (2014).[1] CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.[1] Retrieved from
Sources
- 1. Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [chemicalbook.com]
- 4. Methyl (2-hydroxyphenyl)acetate | CAS#:22446-37-3 | Chemsrc [chemsrc.com]
- 5. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. 14199-15-6|Methyl 2-(4-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.com [fishersci.com]
